5-(Dichloromethylidene)cyclopenta-1,3-diene
Description
Properties
Molecular Formula |
C6H4Cl2 |
|---|---|
Molecular Weight |
147.00 g/mol |
IUPAC Name |
5-(dichloromethylidene)cyclopenta-1,3-diene |
InChI |
InChI=1S/C6H4Cl2/c7-6(8)5-3-1-2-4-5/h1-4H |
InChI Key |
BMHUFYBSDMWTOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(Cl)Cl)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dichloromethylidene)cyclopenta-1,3-diene typically involves the reaction of cyclopentadiene with chlorinating agents. One common method is the reaction of cyclopentadiene with dichlorocarbene, generated in situ from chloroform and a strong base such as potassium tert-butoxide . The reaction is carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. The compound is typically purified by distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
5-(Dichloromethylidene)cyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or alkoxides.
Addition Reactions: The double bond in the cyclopentadiene ring can participate in addition reactions with electrophiles, such as halogens or hydrogen halides.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding epoxides or reduced to form cyclopentadiene derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include halogens (e.g., bromine, chlorine), strong bases (e.g., potassium tert-butoxide), and nucleophiles (e.g., amines, alkoxides). The reactions are typically carried out under controlled conditions, such as low temperatures and inert atmospheres, to prevent side reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, substitution reactions with amines can yield aminocyclopentadiene derivatives, while addition reactions with halogens can produce dihalocyclopentadiene derivatives .
Scientific Research Applications
5-(Dichloromethylidene)cyclopenta-1,3-diene has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(Dichloromethylidene)cyclopenta-1,3-diene involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also participate in redox reactions, influencing cellular processes and signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(Dichloromethylidene)cyclopenta-1,3-diene include:
Cyclopentadiene: The parent compound, which lacks the dichloromethylidene group.
1,2,3,4-Tetrachloro-5-(dichloromethylidene)cyclopenta-1,3-diene: A more heavily chlorinated derivative.
1,3-Cyclopentadiene, 5-(dichloromethylene)-, radical ion(1+): A radical ion form of the compound.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the dichloromethylidene group, which imparts distinct chemical reactivity and properties compared to its analogs. This makes it a valuable compound for various synthetic and research applications .
Biological Activity
5-(Dichloromethylidene)cyclopenta-1,3-diene, a compound with the molecular formula CHCl, is of interest in various fields of chemical research due to its unique structure and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mutagenic properties, mechanisms of action, and relevant case studies.
This compound is characterized by its dichloromethylidene group attached to a cyclopentadiene framework. Its structure can be represented as follows:
This compound has been studied for its reactivity and potential applications in organic synthesis, but its biological implications are particularly noteworthy.
Mutagenicity
The mutagenic potential of this compound has been assessed through various assays. Studies indicate that compounds with similar structures often exhibit mutagenic properties due to their ability to form DNA adducts. The mechanism typically involves metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can interact with DNA.
Table 1: Summary of Mutagenicity Studies
The mutagenic activity is believed to arise from the compound's ability to generate free radicals and electrophilic species that can react with nucleophilic sites in DNA. This interaction can lead to mutations that may contribute to carcinogenesis.
- Metabolic Activation : The compound undergoes biotransformation primarily via cytochrome P450 enzymes, which convert it into more reactive forms.
- DNA Interaction : These reactive intermediates can form covalent bonds with DNA bases, leading to the formation of adducts that disrupt normal DNA function.
Case Studies
Several case studies have highlighted the biological implications of similar compounds:
- Study on Heterocyclic Amines : Research has shown that heterocyclic amines (HCAs), which share structural similarities with this compound, exhibit significant mutagenic activity in cooked foods. The findings suggest that dietary exposure to such compounds could pose health risks due to their mutagenicity and potential carcinogenicity .
- Green Tea Interaction : Another study investigated the effects of green tea as an antioxidant on the mutagenic activity of HCAs. It was found that certain concentrations of green tea could enhance the mutagenic response, underscoring the complexity of dietary interactions with mutagens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
